molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6

Ethyl 4-(1-aminoethyl)benzoate

Cat. No.: B1424215
CAS No.: 802566-87-6
M. Wt: 193.24 g/mol
InChI Key: FQWWOESDLILZDD-MRVPVSSYSA-N
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Description

Ethyl 4-(1-aminoethyl)benzoate is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzoic acid where an aminoethyl group is attached to the benzene ring at the 4-position, and an ethyl ester group is attached to the carboxyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • From 4-(1-aminoethyl)benzoic acid: The compound can be synthesized by esterifying 4-(1-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • From 4-aminobenzoic acid: Another method involves the alkylation of 4-aminobenzoic acid with ethyl bromoacetate followed by reduction of the resulting ester to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as halides or alkyl halides are used in substitution reactions, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Nitrobenzoate derivatives, carboxylic acids.

  • Reduction: Amines, alcohols.

  • Substitution: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Ethyl 4-(1-aminoethyl)benzoate is widely used in scientific research due to its chemical properties and versatility. Some of its applications include:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents, often as a precursor or intermediate in drug synthesis.

  • Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-aminobenzoate (PABA): Similar in structure but lacks the aminoethyl group.

  • 4-(1-aminoethyl)pyridine: Similar core structure but with a pyridine ring instead of a benzene ring.

  • 4-aminobenzonitrile: Contains an amino group and a nitrile group on the benzene ring.

Uniqueness: Ethyl 4-(1-aminoethyl)benzoate is unique due to its combination of an aminoethyl group and an ethyl ester group, which provides distinct chemical reactivity and versatility compared to other similar compounds.

Biological Activity

Ethyl 4-(1-aminoethyl)benzoate, a compound characterized by its unique structure, has garnered attention in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features an ethyl ester group attached to a benzoate moiety with an amino group at the para position. Its molecular formula is C11H15N1O2C_{11}H_{15}N_{1}O_{2}, with a molecular weight of approximately 219.29 g/mol. The specific positioning of the amino group is crucial for its biological activity, influencing interactions with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities , particularly in anesthetic and analgesic applications. The compound's structure allows it to interact with ion channels and receptors involved in pain signaling pathways, suggesting potential for modulating pain perception and providing therapeutic effects similar to local anesthetics.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 4-(dimethylamino)benzoateC11H15N1O2Local anesthetic properties
Ethyl 4-(1-hydroxy-3-methylbutyl)benzoateC14H20O3Potential analgesic effects
(R)-Mthis compoundC10H13N1O2Local anesthetic activity
Ethyl 3-(1-amino-2-methylbutyl)benzoateC13H19N1O2Similar anesthetic properties

The above table illustrates the structural diversity among benzoate derivatives and their respective biological activities. This compound's unique amino group positioning differentiates it from other compounds, potentially enhancing its efficacy.

Anesthetic Properties

A study evaluating the anesthetic effects of various benzoate derivatives indicated that this compound could effectively block nerve conduction. This property is particularly advantageous as it may offer lower toxicity compared to traditional anesthetics. The research emphasizes the importance of structural modifications in enhancing the biological activity of benzoate compounds.

Interaction Studies

Preliminary interaction studies suggest that this compound may engage with specific receptors involved in pain modulation. For instance, compounds with similar structures have demonstrated affinity for sodium channels, which play a crucial role in transmitting pain signals. This interaction could lead to significant advancements in pain management therapies.

Properties

CAS No.

802566-87-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-[(1R)-1-aminoethyl]benzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1

InChI Key

FQWWOESDLILZDD-MRVPVSSYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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